molecular formula C16H24N4OS B3038530 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide CAS No. 866134-74-9

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide

Cat. No. B3038530
CAS RN: 866134-74-9
M. Wt: 320.5 g/mol
InChI Key: WAWWCVNYBJNRAU-UHFFFAOYSA-N
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Description

The compound “2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide” is a chemical compound . It is related to 4-Benzylpiperidine, which is a drug and research chemical used in scientific studies .


Synthesis Analysis

The synthesis of related compounds involves reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . For example, 4-Cyanopyridine can be reacted with toluene to give 4-benzylpyridine, and catalytic hydrogenation of the pyridine ring then completes the synthesis .

Scientific Research Applications

Synthesis and Structural Studies

  • A study on the synthesis of hydrazine, carbothioamide derivatives, and their subsequent reactions to form various compounds including 4-oxothiozolidine derivatives and thiazole derivatives highlights the potential of these compounds as monomers for synthesizing diverse dendrimers (Darehkordi & Ghazi, 2013).
  • Research involving simple-structured, hydrazinecarbothioamide-containing Schiff-base derivatives like 2-(4-(diphenylamino)benzylidene)hydrazinecarbothioamide has demonstrated its utility as a dual-channel optical probe for detecting Hg2+ and Ag+ ions (Shi et al., 2016).

Biological Activity and Interaction Studies

  • A study on the interaction of carbonic anhydrase isozymes with hydrazinecarbothioamide derivatives reveals that these compounds exhibit nanomolar or low micromolar inhibition constants against various isoenzymes, indicating their potential as inhibitors for biological applications (Işık et al., 2015).
  • The synthesis and antioxidant activity evaluation of new compounds from hydrazinecarbothioamide and 1,2,4-triazole class, containing diarylsulfone and 2,4-difluorophenyl moieties, showed excellent antioxidant activity, highlighting the potential therapeutic applications of these compounds (Bărbuceanu et al., 2014).

Coordination Compounds and Material Science

  • Research on the synthesis, characterization, and in vitro anti-neoplastic activity of novel vic-dioximes bearing thiosemicarbazone side groups and their mononuclear complexes indicates significant activity against lung cancer cell lines, suggesting their potential in the development of anti-cancer drugs (Muralisankar et al., 2016).

Analytical Applications

  • Novel thiosemicarbazone derivatives containing benzimidazole moiety have been evaluated for anti-malarial properties, demonstrating the versatility of hydrazinecarbothioamide derivatives in developing new therapeutic agents (Divatia et al., 2014).

properties

IUPAC Name

1-[(1-benzylpiperidine-4-carbonyl)amino]-3-ethylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-2-17-16(22)19-18-15(21)14-8-10-20(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWWCVNYBJNRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130969
Record name 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide

CAS RN

866134-74-9
Record name 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866134-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-4-piperidinecarboxylic acid 2-[(ethylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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